molecular formula C16H11NO2 B6421849 (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one CAS No. 31541-36-3

(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B6421849
CAS No.: 31541-36-3
M. Wt: 249.26 g/mol
InChI Key: HYHFPMWIIOXTBM-RAXLEYEMSA-N
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Description

(3Z)-3-(2-Oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one is a substituted oxindole derivative characterized by a benzylidene group at the 3-position and a ketone moiety. Its Z-configuration and conjugated system contribute to unique photophysical and bioactive properties, making it a scaffold of interest in medicinal chemistry . This article compares its structural, synthetic, and functional attributes with analogs bearing modifications at the 3-position, including heterocyclic, halogenated, and aryl-substituted derivatives.

Properties

IUPAC Name

(3Z)-3-phenacylidene-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHFPMWIIOXTBM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31541-36-3
Record name NSC168808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, commonly referred to as phenacylidene indole, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its anti-cancer and anti-inflammatory effects.

The molecular formula of this compound is C15H11N3O2, with a molecular weight of approximately 265.27 g/mol. The compound features an indole structure, which is known for its pharmacological relevance.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of derivatives related to this compound against various cancer cell lines:

  • Cell Lines Tested : The compound showed potent activity against several tumor cell lines, including:
    • SK-BR-3 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HCT116 (colon cancer)
    • SW480 (colon cancer)
    • Ovcar-3 (ovarian cancer)
    • HL-60 (leukemia)
    • Saos-2 (osteosarcoma)
    • HepG2 (liver cancer) .

Mechanism of Action :
The mechanism involves the induction of apoptosis through the enhancement of reactive oxygen species (ROS) levels. Specifically, one study indicated that compound 8c inhibited thioredoxin reductase (TrxR), leading to increased ROS and subsequent activation of apoptosis-related proteins like Bax and cleaved-caspase 3 in HCT116 cells .

2. Anti-inflammatory Activity

Another significant aspect of this compound is its potential anti-inflammatory effects. Research has demonstrated that related compounds can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases:

  • Inflammatory Models : In DSS-induced colitis models, compounds similar to this compound exhibited protective effects by reducing colonic inflammation and myeloperoxidase (MPO) levels .

Key Findings :
The administration of these compounds resulted in decreased IL-1β secretion from macrophages and reduced infiltration of inflammatory cells in the colon. This suggests a dual mechanism where the compound not only reduces inflammation but also protects against tissue damage .

Structure-Activity Relationship (SAR)

A preliminary Structure-Activity Relationship (SAR) analysis indicates that modifications in the double bond and ester groups significantly influence the anti-proliferative activity of these compounds. For instance, variations in substituents on the indole ring can enhance or diminish biological efficacy .

Data Summary

Biological Activity Cell Lines Mechanism Key Findings
Anti-cancerSK-BR-3, MDA-MB-231, HCT116Induction of apoptosis via ROSEnhanced apoptosis via TrxR inhibition
Anti-inflammatoryDSS-induced colitis modelsInhibition of NLRP3 inflammasomeReduced IL-1β secretion and inflammatory cell infiltration

Case Study 1: Anti-Cancer Efficacy

In a study evaluating various indole derivatives, compound 8c was identified as one of the most potent inhibitors across multiple cancer cell lines. Its ability to induce apoptosis was linked to increased oxidative stress within the cells.

Case Study 2: Inflammatory Response Modulation

A study on DSS-induced colitis demonstrated that treatment with a related compound significantly mitigated symptoms and pathological changes associated with inflammation. This was attributed to its ability to inhibit NLRP3 activation and subsequent IL-1β release.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic pathways and inhibition of cell proliferation. For instance, a study demonstrated that certain analogs effectively inhibited the growth of breast cancer cell lines by targeting specific signaling pathways involved in cell survival .

1.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Some derivatives have shown effectiveness against a range of bacterial strains and fungi, suggesting potential use as a lead compound in the development of new antibiotics. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

1.3 Neuroprotective Effects

Recent studies have suggested neuroprotective effects attributed to this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as cycloaddition and nucleophilic substitutions—makes it valuable for synthesizing more complex indole derivatives and other heterocycles .

2.2 Synthesis of Indole Derivatives

The compound can be utilized to synthesize a variety of indole derivatives that possess diverse biological activities. For example, modifications at the phenyl group or the carbonyl moiety can yield compounds with enhanced pharmacological profiles .

Material Science

3.1 Photonic Applications

In material science, this compound has been explored for its photonic properties. Its ability to absorb light in specific wavelengths makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells . The compound's electronic properties can be tailored through structural modifications to optimize performance in these applications.

3.2 Polymer Chemistry

The compound is also being studied for potential use in polymer chemistry as a component in photo-responsive materials. Its structural characteristics allow it to be incorporated into polymer matrices where it can impart unique optical properties or facilitate specific interactions under light exposure .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells via pathway modulation .
Study BAntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption .
Study CNeuroprotectionReduced oxidative stress in neuronal models; potential for Alzheimer’s treatment .
Study DOrganic SynthesisVersatile building block for indole derivatives; enhances synthetic routes .
Study EMaterial ScienceExplored for use in OLEDs; tunable electronic properties .

Chemical Reactions Analysis

Chemical Reactions

This compound participates in various chemical reactions typical for oxindoles, expanding its utility in synthetic organic chemistry and medicinal applications.

Cycloaddition Reactions

Cycloaddition reactions are common for oxindoles, allowing the formation of complex heterocyclic structures. These reactions can be facilitated under various conditions, including thermal or catalytic processes.

Hydrolysis and Derivatization

Hydrolysis of the compound can lead to the formation of simpler indole derivatives, which can be further derivatized to enhance biological activity or modify chemical properties.

Metal-Catalyzed Reactions

Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can be used to introduce new functional groups, enhancing the compound's reactivity and potential applications.

Biological Activity Table

Biological Activity Target Mechanism
AntiviralViral enzymesInhibition
Anti-inflammatoryInflammatory pathwaysModulation
AnticancerCancer cell linesInhibition

Spectroscopic Analysis

Spectroscopic methods such as FTIR, NMR, and UV spectroscopy are used to analyze the structural and electronic properties of the compound. These analyses provide crucial data on the functional groups present and the molecular stability .

Spectroscopic Data Table

Spectroscopic Method Information Provided
FTIRFunctional groups (e.g., C=O, C=C)
NMRMolecular structure and conformation
UVElectronic transitions and stability

Comparison with Similar Compounds

Modifications in the 3-Position Substituent

The 3-position substituent significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent Key Features Biological Target/Activity Reference
Target compound 2-Oxo-2-phenylethylidene Photoswitchable (Z/E isomerism), electron-deficient olefin Antiviral, anticancer
(3Z)-3-(Thiazol-2-ylhydrazine-ylidene) derivative 4-Aryl-1,3-thiazol-2-ylhydrazine Dual HIV-1 reverse transcriptase inhibition (IC₅₀: 1–10 μM) HIV-1
JK3-42 (HCV inhibitor) 4-Methoxyanilinomethylidene Blocks HCV p7 ion channel activity (EC₅₀: 5–20 μM) Hepatitis C virus
VEGFR inhibitor hybrid Pyrrol-2-ylmethylidene Induces apoptosis in triple-negative breast cancer cells Angiogenesis, cancer
(3Z)-3-(Pyrazol-5-ylmethylidene) derivative 1H-Pyrazol-5-ylmethylidene TLK2 kinase inhibition (IC₅₀: 0.1–1 μM) Cancer
(3Z)-3-(4-Bromobenzylidene) derivative 4-Bromobenzylidene Tolerates halogen substitution, photoswitchable Antiviral

Key Observations:

  • Electron-Withdrawing Groups (e.g., 2-oxo-2-phenyl): Enhance electrophilicity, enabling nucleophilic additions (e.g., amination in ) and photoswitching behavior .
  • Heterocyclic Substituents (e.g., thiazole, pyrazole): Improve target specificity. Thiazole derivatives inhibit HIV-1 reverse transcriptase , while pyrazole analogs inhibit TLK2 kinase .
  • Halogenation (e.g., bromine): Maintains synthetic yields (>80%) and introduces metabolic stability .

Stereochemical and Photophysical Properties

The Z-configuration of the target compound is critical for bioactivity. For example:

  • Photoswitching : (Z)- and (E)-3-(4-bromobenzylidene) isomers interconvert under light, affecting reactivity in amination reactions .
  • Stereospecific Binding : The VEGFR inhibitor hybrid’s Z-configuration promotes apoptosis via HDAC-VEGFR dual inhibition, whereas the E-isomer is less active .

Preparation Methods

Aldol Condensation of Isatin and Acetophenone Derivatives

The most widely reported method involves a two-step aldol condensation between isatin (1H-indole-2,3-dione) and acetophenone derivatives. In the first step, isatin reacts with acetophenone in methanol under basic conditions (e.g., diethylamine) to form an aldol adduct. Subsequent dehydration using hydrochloric acid (HCl) and acetic acid in ethanol yields the target compound as a mixture of E/Z isomers. For example, refluxing isatin (5.00 g, 34.0 mmol) with acetophenone (6.10 g, 34.0 mmol) in methanol (340 mL) with diethylamine catalysis produces an intermediate, which is dehydrated in ethanol (200 mL) with HCl and acetic acid to give E-3-(2-oxo-2-phenylethylidene)indolin-2-one in 64% yield.

Table 1: Representative Reaction Conditions for Aldol Condensation

ReagentSolventCatalystTemperatureYield (%)
Isatin + AcetophenoneMethanolDiethylamine20°C, 18 h64
IntermediateEthanolHCl/AcOHReflux64

Stereochemical Challenges and Isomer Separation

The Z-isomer, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, is thermodynamically less stable than its E-counterpart. Isomer separation is achieved via preparative reverse-phase HPLC, with the Z-isomer exhibiting distinct UV-Vis spectral characteristics (λ<sub>max</sub> ≈ 320 nm) compared to the E-isomer (λ<sub>max</sub> ≈ 380 nm). Storage conditions significantly impact stability: the Z-isomer gradually reverts to the E-form in CDCl<sub>3</sub> solution but remains stable as a solid.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields. A modified protocol involves irradiating isatin and acetophenone in methanol with diethylamine at 100°C for 15 minutes, achieving 70–75% yield of the aldol adduct. Dehydration under microwave conditions (120°C, 10 minutes) further enhances efficiency, with total yields exceeding 60% for the Z-isomer after HPLC purification.

Comparative Analysis of Thermal vs. Microwave Methods

Microwave methods reduce energy consumption and byproduct formation. For instance, conventional heating for dehydration requires 2–3 hours at reflux, whereas microwave-assisted dehydration completes in ≤30 minutes. This approach is particularly advantageous for scale-up, minimizing thermal degradation of sensitive intermediates.

Catalytic Approaches for Enhanced Selectivity

Acid-Catalyzed Isomerization

Aluminum chloride (AlCl<sub>3</sub>) catalyzes E→Z isomerization, enabling post-synthetic modification of the E-isomer. Treating E-3-(2-oxo-2-phenylethylidene)indolin-2-one (0.50 g, 2.00 mmol) with AlCl<sub>3</sub> (1 equiv) in dichloromethane (25 mL) at room temperature for 72 hours produces a 1:1 E/Z mixture, separable via HPLC. This method is critical for accessing the Z-isomer when direct synthesis proves challenging.

Solvent and Additive Optimization

Solvent Effects on Yield and Isomer Ratio

Polar aprotic solvents (e.g., DMF, DMSO) favor aldol adduct formation but hinder dehydration. Conversely, ethanol and acetic acid mixtures optimize dehydration kinetics, achieving >60% conversion. Additives like glacial acetic acid stabilize reactive intermediates, reducing side reactions such as polymerization.

Table 2: Solvent Impact on Dehydration Efficiency

Solvent SystemTemperatureReaction TimeYield (%)
Ethanol/AcOH (4:1)Reflux2 h64
THF/MeOH (9:1)50°C4 h48

Role of Bronsted and Lewis Acids

Bronsted acids (e.g., HCl, p-TsOH) accelerate dehydration by protonating carbonyl groups, while Lewis acids (e.g., AlCl<sub>3</sub>) facilitate isomerization. KOAc as a base in diboron-mediated reactions improves yields to 89% in MeOH at 50°C, though this applies primarily to 2-substituted indoles.

Advanced Purification Techniques

Chromatographic Separation

Preparative HPLC with C18 columns resolves E/Z isomers using acetonitrile/water gradients (30→70% acetonitrile over 20 minutes). The Z-isomer elutes earlier due to reduced planarity and lower hydrophobicity.

Crystallization Strategies

Slow evaporation from ethanol yields Z-isomer crystals suitable for X-ray diffraction. Crystallographic data confirm non-planar geometries caused by steric clashes between the phenyl and indole moieties , rationalizing the Z-isomer’s lower thermodynamic stability.

Q & A

Q. What established synthetic routes are used for (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one?

The compound is synthesized via a quaternary aminotriazolium salt-mediated amination of its precursor. The product is isolated using column chromatography and crystallized from methanol (MeOH) under slow evaporation, yielding red crystals. Structural confirmation relies on elemental analysis, IR, NMR, and single-crystal X-ray diffraction .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify carbonyl (C=O) and imine (C=N) stretches.
  • NMR (¹H/¹³C) for solution-state structural elucidation.
  • Single-crystal X-ray diffraction to confirm stereochemistry (Z-configuration) and solid-state packing .

Q. What are the challenges in obtaining high-quality crystals for X-ray studies?

Crystallization requires precise solvent selection (e.g., MeOH) and slow evaporation to minimize impurities. Column chromatography purification prior to crystallization is essential to isolate the pure Z-isomer .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity?

  • Solvent polarity : Polar solvents like MeOH favor Z-isomer stabilization via hydrogen bonding.
  • Temperature : Lower temperatures reduce kinetic byproduct formation.
  • Catalyst loading : Adjusting aminotriazolium salt ratios improves yield and selectivity . Post-synthesis, slow crystallization further enriches stereochemical purity.

Q. How do computational methods like DFT or molecular docking aid in predicting reactivity and stability?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Operating Environment (MOE) software models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve discrepancies between NMR (solution) and X-ray (solid-state) data?

Discrepancies may arise from dynamic tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Solid-state NMR for direct comparison with X-ray data.
  • Computational simulations (MOE) to model solution-state behavior .

Q. How does modifying substituents (e.g., chloro, phenylhydrazone) impact biological activity?

Substituent effects are studied via:

  • Comparative assays : Testing derivatives for activity (e.g., kinase inhibition).
  • X-ray crystallography : Identifying binding interactions (e.g., hydrogen bonds with target proteins).
  • SAR analysis : Correlating substituent electronic properties (e.g., electron-withdrawing groups) with potency .

Q. What experimental and computational approaches validate the compound’s configuration in solution versus solid state?

  • X-ray diffraction : Definitive proof of Z-configuration in the solid state.
  • NOESY NMR : Detects spatial proximity of protons to infer geometry in solution.
  • DFT-based NMR chemical shift calculations : Compare experimental and computed shifts to validate stereochemistry .

Data Contradiction and Methodological Challenges

Q. How to address conflicting data in spectroscopic assignments (e.g., carbonyl peaks in IR vs. NMR)?

  • Cross-validation : Use complementary techniques (e.g., X-ray for bond lengths, IR for functional groups).
  • Deuterium exchange experiments : Confirm exchangeable protons (e.g., NH in indole).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion consistency .

Q. What are the limitations of current synthetic methods for scaling up production?

Challenges include:

  • Low yields in amination steps due to competing side reactions.
  • Stereochemical drift during scale-up.
    Mitigation involves flow chemistry for precise temperature control and immobilized catalysts to enhance reproducibility .

Structural and Mechanistic Insights

Q. How does the Z-configuration influence intermolecular interactions in the solid state?

X-ray data reveal π-π stacking between phenyl rings and hydrogen-bonding networks involving the indole carbonyl. These interactions stabilize the crystal lattice and may correlate with bioavailability .

Q. What mechanistic insights explain the selectivity of aminotriazolium salts in synthesis?

The salt acts as a bifunctional catalyst, stabilizing the transition state via hydrogen bonding (NH) and electrostatic interactions (quaternary ammonium). This dual role suppresses E-isomer formation .

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